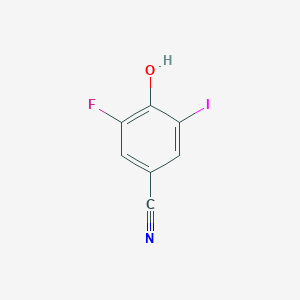

3-Fluoro-4-hydroxy-5-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-hydroxy-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFZTUQMBZIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597621 | |

| Record name | 3-Fluoro-4-hydroxy-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173900-33-9 | |

| Record name | 3-Fluoro-4-hydroxy-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

This technical monograph details the chemical architecture, synthetic pathways, and reactivity profile of 3-Fluoro-4-hydroxy-5-iodobenzonitrile . This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of thyroid hormone receptor beta (TR-β) agonists and other halogenated bioactive agents.

Executive Summary

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 173900-33-9) is a trisubstituted benzene derivative characterized by a dense, orthogonal functionalization pattern. Its structure mimics the iodinated phenolic ring of triiodothyronine (T3), making it a critical intermediate for thyromimetics —specifically liver-selective TR-β agonists used in treating metabolic steatohepatitis (MASH/NASH).

Beyond its biological relevance, the molecule presents a unique case study in chemoselectivity. It possesses three distinct reactive handles—a phenolic hydroxyl, an aryl iodide, and a nitrile—allowing for divergent synthetic pathways including SNAr, Suzuki-Miyaura cross-coupling, and Pinner synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule features a "push-pull" electronic system. The phenolic hydroxyl group (electron donor) is flanked by two electron-withdrawing halogens (F, I) and a para-cyano group. This specific arrangement significantly increases the acidity of the phenol compared to unsubstituted phenol.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| CAS Number | 173900-33-9 | Also listed as DL-102 in some catalogs |

| Molecular Formula | C₇H₃FINO | |

| Molecular Weight | 263.01 g/mol | |

| Appearance | Off-white to pale yellow solid | Light sensitive (due to C-I bond) |

| Predicted pKa | ~5.8 – 6.5 | Significantly more acidic than phenol (pKa 10) due to -I/-M effects of CN, F, and I. |

| LogP (Predicted) | 2.3 – 2.6 | Lipophilic, suitable for CNS or intracellular targeting |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 2 (Nitrile N, Phenolic O) | Fluorine acts as a weak acceptor |

Electronic Structure Analysis

-

Acidity: The para-cyano group exerts a strong mesomeric withdrawing effect (-M), stabilizing the phenoxide anion. The ortho-fluorine and ortho-iodine atoms provide additional inductive stabilization (-I), making this compound a relatively strong organic acid.

-

Nucleophilicity: The oxygen atom is less nucleophilic than in standard phenols, requiring stronger bases or higher temperatures for O-alkylation.

Synthetic Architecture

The synthesis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile typically proceeds via the regioselective iodination of 3-fluoro-4-hydroxybenzonitrile . This route leverages the strong ortho-directing power of the hydroxyl group to install the iodine atom at the C5 position, the only open site activated by the phenol.

Mechanistic Pathway (Electrophilic Aromatic Substitution)

-

Precursor: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9).[1]

-

Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

) for cleaner regiocontrol and easier workup. -

Catalyst: Trifluoroacetic acid (TFA) or mild Lewis acids can accelerate the generation of the iodonium species (

).

Visualization: Synthetic Flowchart

The following diagram illustrates the synthesis starting from 4-bromo-2-fluorophenol (a common commercial starting material) to the final target.[2]

Caption: Figure 1. Linear synthetic route emphasizing the regioselective iodination step controlled by the phenolic directing group.

Reactivity Profile & Functionalization[9][10]

This molecule is a "linchpin" intermediate because its three functional groups react under orthogonal conditions. This allows medicinal chemists to elaborate the scaffold in specific directions without protecting groups.

-

Phenolic OH (Nucleophilic):

-

Reaction: O-Alkylation (Williamson Ether Synthesis) or Mitsunobu reaction.

-

Utility: Attaching the "tail" of the drug molecule (e.g., the pyridazinone moiety in Resmetirom analogs).

-

-

Aryl Iodide (Electrophilic):

-

Reaction: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

Utility: The C-I bond is highly reactive toward Pd(0). It is often used to introduce biaryl systems or sterically bulky groups to tune receptor fit.

-

-

Nitrile (Electrophilic/Reducible):

-

Reaction: Hydrolysis to carboxylic acid/amide or cyclization to tetrazoles (using Sodium Azide).

-

Utility: Often serves as the polar "head" group that interacts with arginine residues in the nuclear receptor binding pocket.

-

Visualization: Orthogonal Reactivity Map

Caption: Figure 2. Divergent reactivity profile demonstrating the ability to selectively functionalize the Iodine, Hydroxyl, or Nitrile positions.

Application Context: TR-β Agonists

The 3-fluoro-4-hydroxy-5-iodo motif is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in the natural thyroid hormone T3.

-

Mechanism: The phenolic OH forms a critical hydrogen bond with a histidine residue in the TR-β ligand-binding domain (LBD).

-

Selectivity: Replacing one Iodine with Fluorine (and the other with a bulky group via coupling) helps reduce cardiac toxicity (mediated by TR-α) while maintaining lipid-lowering effects (mediated by TR-β).

-

Drug Development: This scaffold is relevant for synthesizing analogs of Resmetirom (MGL-3196) and Sobetirome (GC-1), where the "inner ring" substitution pattern dictates receptor affinity.

Experimental Protocols

Protocol A: Regioselective Iodination of 3-Fluoro-4-hydroxybenzonitrile

This protocol utilizes N-Iodosuccinimide (NIS) for mild, high-yielding iodination.

Reagents:

-

3-Fluoro-4-hydroxybenzonitrile (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq, catalytic)

-

Acetonitrile (MeCN) (Solvent, 0.5 M concentration)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxybenzonitrile in MeCN.

-

Catalyst: Add catalytic TFA. (Acid catalysis activates the NIS).

-

Addition: Add NIS portion-wise over 15 minutes at 0°C to prevent over-iodination.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.

-

Quench: Quench the reaction with 10% aqueous Sodium Thiosulfate (

) to remove excess iodine (color change from reddish-brown to yellow/clear). -

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Safety Note: Iodinated organic residues can be photolabile. Store the product in amber vials under inert atmosphere (

Protocol B: Handling and Stability

-

Storage: Store at 2–8°C.

-

Light Sensitivity: Protect from light to prevent homolytic cleavage of the C-I bond.

-

Hazards: Treat as a potential irritant. The nitrile group poses a theoretical risk of cyanide release under extreme acidic/thermal conditions, though the aryl nitrile bond is generally robust.

References

-

Parkway Scientific. (n.d.). Product Catalog: DL-102 (3-Fluoro-4-hydroxy-5-iodobenzonitrile).[3] Retrieved from

-

BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758988, 3-Fluoro-5-iodobenzonitrile (Structural Analog Reference). Retrieved from

-

Madrigal Pharmaceuticals. (2024).[4] Resmetirom (Rezdiffra) Prescribing Information. (Context for TR-β agonist structural requirements). Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 3-Fluoro-4-hydroxybenzonitrile. Retrieved from

Sources

Thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter influencing its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its in-vivo efficacy and safety profile. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of direct empirical data for this specific molecule, this document serves as a predictive analysis and a practical guide. We will dissect the molecule's structural components to forecast its stability profile, provide detailed, field-proven experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a computational strategy to corroborate and deepen the experimental findings.

Introduction: Why Thermodynamic Stability is Paramount

In the realm of drug development and materials science, thermodynamic stability is not merely a physical-chemical parameter; it is a cornerstone of a viable product. It dictates the conditions under which a compound can be handled and stored without degradation, influences its shelf-life, and can impact its bioavailability. An unstable compound may decompose into impurities, leading to loss of potency and the potential formation of toxic byproducts. For a molecule like 3-Fluoro-4-hydroxy-5-iodobenzonitrile, with its complex arrangement of functional groups, understanding its thermal behavior is essential before its incorporation into any advanced development pipeline. This guide provides the necessary theoretical grounding and practical methodologies to build a robust stability profile from first principles.

Predictive Stability Analysis: A Structure-Based Approach

The overall thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a composite of the influences exerted by its individual functional groups on the benzonitrile core. A systematic analysis of these components allows for a reasoned prediction of the molecule's thermal behavior.

Caption: Predicted influence of functional groups on molecular stability.

Table 1: Predicted Influence of Functional Groups on Thermodynamic Stability

| Functional Group | Predicted Influence on Stability | Rationale and Supporting Evidence |

| Phenolic Core | Moderately High Stability | The aromatic ring is inherently stable. The hydroxyl group can be a site for oxidation, but its thermal stability within the ring structure is generally high.[1][2] |

| Nitrile (-CN) | Stabilizing | The nitrile group is strongly electron-withdrawing and is a very stable functional group. In polymer chemistry, nitrile groups are known to enhance thermal properties.[3] |

| Fluorine (-F) | Strongly Stabilizing | The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy (typically >109 kcal/mol).[4] Fluorination often enhances thermal and metabolic stability.[5][6] |

| Iodine (-I) | Destabilizing (Weakest Link) | The Carbon-Iodine (C-I) bond is significantly weaker than other carbon-halogen bonds. It is the most probable site for initial thermal decomposition (homolytic cleavage).[7][8] Iodine-containing compounds are generally less thermally stable, and decomposition can be accompanied by the volatilization of iodine.[9] |

Predicted Stability Summary: The thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile will likely be dictated by the energy required to break the C-I bond. While the fluorinated benzonitrile core is expected to be highly robust, the molecule's decomposition temperature will be limited by the lability of the iodine substituent. The primary decomposition pathway is anticipated to be the homolytic cleavage of the C-I bond, releasing an iodine radical.

Experimental Characterization: A Validated Workflow

To move from prediction to empirical fact, a rigorous experimental approach is necessary. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this evaluation. They provide complementary information on phase transitions, decomposition events, and mass loss as a function of temperature.

Caption: Integrated workflow for thermal stability analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the temperature and enthalpy of decomposition. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Fluoro-4-hydroxy-5-iodobenzonitrile into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Analysis Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the anticipated decomposition (e.g., 400 °C).

-

Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative decomposition.

-

-

Data Interpretation: Analyze the resulting thermogram. An endothermic peak (heat absorption) typically signifies melting, while an exothermic peak (heat release) often indicates decomposition.[11]

Table 2: Sample DSC Data Interpretation

| Event | Expected Observation | Key Parameters to Report | Significance |

| Melting | Sharp endothermic peak | Onset Temperature (T_onset), Peak Temperature (T_peak), Enthalpy of Fusion (ΔH_fus) | Defines the solid-to-liquid phase transition. A sharp peak indicates high purity.[1] |

| Decomposition | Broad or sharp exothermic peak | Onset Temperature (T_onset), Peak Temperature (T_peak), Enthalpy of Decomposition (ΔH_dec) | T_onset indicates the temperature at which decomposition begins, a key measure of thermal stability. A large ΔH_dec suggests a high-energy event.[12] |

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample loses mass due to decomposition or volatilization. TGA measures the mass of a sample over time as the temperature changes.[13][14]

Methodology:

-

Instrument Calibration: Calibrate the TGA's microbalance and temperature sensor according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible (ceramic or platinum is preferred for high temperatures).

-

Analysis Program:

-

Place the crucible onto the TGA balance mechanism.

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C or until mass loss is complete).

-

Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min).

-

-

Data Interpretation: Analyze the TGA curve (mass vs. temperature). The onset temperature of a significant mass loss event should correlate with the decomposition exotherm observed in the DSC analysis.

Table 3: Sample TGA Data Interpretation

| Temperature Range | Expected % Weight Loss | Interpretation |

| 30 - 150 °C | < 1% | Loss of adsorbed moisture or residual solvent. |

| 150 - T_decomp | ~0% | The region of thermal stability for the solid compound. |

| > T_decomp | Significant % loss | Onset of thermal decomposition. The percentage loss can be used to infer the identity of the initial fragment lost (e.g., loss of I₂ corresponds to ~68% of the initial mass).[9] |

Computational Chemistry: A Mechanistic Insight

Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful, complementary tool to experimental analysis. It can be used to calculate Bond Dissociation Enthalpies (BDEs), offering a theoretical prediction of the molecule's weakest point.[15]

Objective: To calculate the BDE for all major covalent bonds in the molecule to identify the most likely point of initial thermal cleavage.

Recommended Approach:

-

Model Building: Construct the 3D structure of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation using a suitable DFT functional (e.g., M06-2X or ωB97X-D) and basis set (e.g., def2-TZVP or 6-311++G(d,p)).[16][17] The absence of imaginary frequencies confirms a true energy minimum.

-

BDE Calculation: For each bond of interest (C-I, C-F, C-CN, O-H), calculate the BDE. This is done by calculating the enthalpy of the parent molecule and the two radical fragments that result from breaking the bond. The BDE is the difference between the sum of the fragment enthalpies and the parent molecule's enthalpy.[18]

-

Analysis: The bond with the lowest calculated BDE is the predicted thermodynamic weak point of the molecule. This is expected to be the C-I bond.

Conclusion and Integrated Stability Assessment

The thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a multifaceted property governed by the interplay of its stabilizing (fluoro, nitrile) and potentially destabilizing (iodo) functional groups. Our predictive analysis strongly suggests that the thermal stability will be limited by the relatively low bond dissociation energy of the C-I bond.

A comprehensive stability assessment must integrate both experimental and computational approaches. DSC and TGA will provide definitive values for the melting point and decomposition temperature, while computational BDE calculations will offer the underlying mechanistic rationale for the observed thermal behavior. This combined strategy provides the robust, self-validating data package required by researchers, scientists, and drug development professionals to confidently advance this molecule in their research and development programs.

References

-

Poeti, G., Fanelli, E., & Braghetti, M. (1982). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 24(2), 273–279. [Link]

-

Sci-Hub. (n.d.). A differential scanning calorimetric study of some phenol derivatives. Retrieved from [Link]

-

Pashan, D., et al. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 17, 2306-2316. [Link]

-

Muravyev, N. V., et al. (2022). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics, 24(1), 213-224. [Link]

-

Christiansen, A. W., & Gollob, L. (1985). Differential scanning calorimetry of phenol-formaldehyde resols. Journal of Applied Polymer Science. [Link]

-

Kim, S., et al. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Thermochimica Acta, 333(2), 155-163. [Link]

-

Gamage, C., & Siriwardane, U. (2022). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Scholar Commons. [Link]

-

Nyokong, T., & Gledhill, B. (2013). Peak potential for the oxidation of phenols and substituted phenols on TpCoPc. ResearchGate. [Link]

-

Ponomarev, D. S., et al. (2020). Fluorinated phthalonitrile resins with improved thermal oxidative stability. Mendeleev Communications, 30(5), 624-626. [Link]

-

Xu, S., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 23(1), 323-335. [Link]

-

Pap, Z., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220261. [Link]

-

Gryn'ova, G., & Coote, M. L. (2026). Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. MDPI. [Link]

-

Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

-

Fraunhofer IMWS. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Gravimetric uptake of iodine as a function of time at 350 K; (b) TGA trace of I 2 loading azo-linked CMP. Retrieved from [Link]

-

St. John, P. C., et al. (2021). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. Nature Communications, 12(1), 2328. [Link]

-

ResearchGate. (n.d.). (PDF) Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

Thakur, J. S., et al. (2026). Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]

-

Wang, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4869-4899. [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [Link]

-

S3waas. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59-79. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2025). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-iodobenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-iodobenzonitrile. PubChem. Retrieved from [Link]

-

Yang, W., et al. (2024). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. European Polymer Journal, 211, 113247. [Link]

Sources

- 1. akjournals.com [akjournals.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structu… [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.mathnet.ru [m.mathnet.ru]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 14. Thermogravimetric analysis - Fraunhofer IMWS [imws.fraunhofer.de]

- 15. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 16. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.nrel.gov [docs.nrel.gov]

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in Organic Solvents

Abstract

3-Fluoro-4-hydroxy-5-iodobenzonitrile is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its utility in these applications is fundamentally governed by its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile, blending theoretical principles with practical, field-proven experimental methodologies. We present a detailed analysis of the compound's physicochemical properties, a robust protocol for solubility determination, and a discussion of the molecular interactions that dictate its solubility profile. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

The structure of 3-Fluoro-4-hydroxy-5-iodobenzonitrile—featuring a nitrile group, a hydroxyl group, and two different halogen substituents on a benzene ring—presents a unique combination of polarity, hydrogen bonding capability, and molecular size. Understanding how this intricate structure interacts with different solvents is paramount for any researcher aiming to utilize it effectively. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like crystallization, and can be a significant hurdle in developing viable formulations for final products.

Conversely, a well-characterized solubility profile enables the rational selection of solvents for:

-

Homogeneous Reaction Conditions: Ensuring all reactants are in the same phase for optimal reaction rates and yields.

-

Efficient Purification: Selecting appropriate solvent systems for crystallization or chromatography.

-

Formulation Development: Creating stable solutions or suspensions for downstream applications.

This guide serves as a foundational resource for navigating these challenges by providing both the data and the "why" behind the experimental observations.

Physicochemical Profile of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

To predict and understand solubility, one must first understand the intrinsic properties of the molecule itself. The key physicochemical parameters for 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 173900-33-9) are summarized below.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₃FINO | [1] | Provides the elemental composition. |

| Molecular Weight | 263.01 g/mol | [1] | Influences the energy required to break the crystal lattice. |

| Hydrogen Bond Donor | 1 (from -OH group) | [1] | Can donate a hydrogen bond, favoring solubility in protic or hydrogen bond accepting solvents. |

| Hydrogen Bond Acceptor | 1 (from -N of nitrile) | [1] | Can accept a hydrogen bond, enhancing solubility in protic solvents. The oxygen of the -OH can also act as an acceptor. |

| Topological Polar Surface Area (TPSA) | 44 Ų | [1] | A measure of the polar surface area, indicating moderate polarity. |

| Predicted logP | 2.30 | [2] | Indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting better solubility in organic solvents than in water. |

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrile nitrogen and hydroxyl oxygen) suggests that this molecule can interact favorably with a wide range of solvents, particularly those that are polar.[3] However, the bulky, non-polar iodine atom and the benzene ring contribute to its lipophilicity, as reflected in the positive logP value. This duality is key to its solubility behavior.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] It states that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-Fluoro-4-hydroxy-5-iodobenzonitrile, we can anticipate the following interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for our compound, as they can interact strongly with both the hydroxyl and nitrile groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have polar bonds but lack O-H or N-H bonds. They are effective hydrogen bond acceptors and can solvate the hydroxyl proton. They are generally good solvents for moderately polar compounds.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Given the compound's significant polarity and hydrogen bonding capabilities, its solubility in these solvents is expected to be low.

Experimental Determination of Solubility

To provide actionable data, a robust and reproducible experimental method is required. The shake-flask method is a well-established and reliable technique for determining the solubility of a compound and is recognized by organizations like the OECD.[5][6]

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period.[5] This ensures that the system reaches thermodynamic equilibrium. Subsequent analysis of the clear, filtered supernatant provides the saturation concentration, which is the solubility. This method is trusted because it is a direct measurement of equilibrium solubility, making it a "gold standard" for regulatory and research purposes.[7]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached.

-

Preparation:

-

To a series of 10 mL glass vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

Add an excess amount of 3-Fluoro-4-hydroxy-5-iodobenzonitrile to each vial. "Excess" is critical; a good starting point is 5-10 times the estimated solubility. This ensures solid remains after equilibrium, confirming saturation.[7]

-

Include at least three replicate vials for each solvent to assess reproducibility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A 24-hour period is often sufficient, but for poorly soluble or slowly dissolving compounds, 48 or 72 hours may be necessary.

-

Self-Validation Step: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not significantly increase between the later time points, equilibrium has been reached.[8]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1-2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial. Causality: This step is crucial to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The choice of a chemically resistant filter material like PTFE prevents contamination from the filter itself.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the test solvent.

-

Analyze the filtered sample and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the concentration of the compound in the saturated solution by comparing its response to the calibration curve. This concentration is the solubility.

-

Solubility Data & Molecular Interpretation

While extensive, publicly available quantitative data for this specific molecule is limited, the following table represents expected solubility behavior based on its physicochemical properties and data for structurally similar compounds.[3] These values should be confirmed experimentally using the protocol above.

| Solvent Class | Solvent Example | Predicted Solubility (25 °C) | Rationale for Solubility |

| Polar Protic | Methanol | High (> 100 g/L) | Strong H-bond donating and accepting capability of methanol interacts favorably with both the -OH and -CN groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (> 200 g/L) | Excellent H-bond acceptor and highly polar nature effectively solvates the entire molecule. |

| Polar Aprotic | Acetonitrile | Moderate (10 - 50 g/L) | Less polar than DMSO; can accept H-bonds but is a weaker solvent for the polar functional groups. |

| Ethers | Tetrahydrofuran (THF) | Moderate (10 - 50 g/L) | Moderate polarity and can accept H-bonds at the ether oxygen, but lacks strong solvating power. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate (1 - 20 g/L) | Moderate polarity but lacks H-bonding capability, leading to weaker interactions. |

| Aromatic | Toluene | Low (< 1 g/L) | Primarily non-polar interactions (π-stacking) are not strong enough to overcome the solute's polarity and crystal lattice energy. |

| Non-polar | n-Hexane | Very Low (< 0.1 g/L) | Only weak van der Waals forces are present, which are insufficient to dissolve the polar, crystalline solid. |

Visualizing Solute-Solvent Interactions

The interplay between the compound's functional groups and the solvent's properties determines the extent of solubility.

Caption: Key Molecular Interactions Governing Solubility.

Conclusion

The solubility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a complex function of its unique molecular structure. It exhibits favorable solubility in polar solvents, especially those capable of hydrogen bonding, such as methanol and DMSO. Its solubility is significantly lower in non-polar solvents like hexane. This behavior is directly attributable to the interplay between its polar hydroxyl and nitrile groups and its more lipophilic aromatic ring. For laboratory applications, polar aprotic solvents like DMSO or DMF are excellent choices for achieving high concentrations, while polar protic solvents like methanol and ethanol offer a good balance of solubility and ease of removal. The provided experimental protocol offers a reliable framework for researchers to generate precise, application-specific solubility data, enabling more efficient process development and chemical synthesis.

References

-

Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]

-

Geocities.ws. Solubility test for Organic Compounds. Available from: [Link]

-

Parkway Scientific. DL-102 (173900-33-9, MFCD09266202). Available from: [Link]

-

MacEwan University. Solubility of Organic Compounds. Available from: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

KREATiS. High-accuracy water solubility determination using logK. Available from: [Link]

-

National Center for Biotechnology Information. 3-Fluoro-5-iodobenzonitrile | C7H3FIN | CID 2758988 - PubChem. Available from: [Link]

-

OECD. Test No. 105: Water Solubility. Available from: [Link]

-

Regulations.gov. Water Solubility (Flask Method). Available from: [Link]

-

eChemPortal. A.6 WATER SOLUBILITY. Available from: [Link]

Sources

- 1. 173900-33-9|3-Fluoro-4-hydroxy-5-iodobenzonitrile: In Stock [parkwayscientific.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 186590-04-5: 4-Fluoro-3-hydroxybenzonitrile [cymitquimica.com]

- 4. chem.ws [chem.ws]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.kreatis.eu [api.kreatis.eu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enfo.hu [enfo.hu]

A Technical Guide to the Acid Dissociation Constant (pKa) of 3-Fluoro-4-hydroxy-5-iodobenzonitrile's Phenolic Group

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, governing properties such as solubility, permeability, and target binding.[1] This guide provides an in-depth analysis of the pKa of the phenolic hydroxyl group in 3-Fluoro-4-hydroxy-5-iodobenzonitrile. We will deconstruct the electronic contributions of the fluoro, iodo, and cyano substituents to predict their synergistic impact on acidity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of the pKa value using potentiometric and UV-Vis spectrophotometric titrations, ensuring scientific rigor and reproducibility for researchers and drug development professionals.

Part 1: Theoretical Framework - Predicting Phenolic Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Unsubstituted phenol is a weak acid with a pKa of approximately 9.9-10.0.[2][3][4] The introduction of substituents to the aromatic ring can dramatically alter this value by modifying the electron density distribution and, consequently, the stability of the phenoxide.

Principles of Substituent Effects

Substituents influence acidity through two primary electronic mechanisms:

-

Inductive Effect (-I/+I): This is a through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a -I effect, pulling electron density away from the ring and stabilizing the negative charge of the phenoxide anion, thereby increasing acidity (lowering pKa).

-

Resonance Effect (-R/+R): This is a through-space delocalization of electrons via the π-system of the aromatic ring. EWGs with π-bonds can delocalize the negative charge of the phenoxide through resonance (-R effect), providing significant stabilization and a substantial increase in acidity, particularly when positioned ortho or para to the hydroxyl group.[4][5][6]

Analysis of Substituents on 3-Fluoro-4-hydroxy-5-iodobenzonitrile

The target molecule is trisubstituted with powerful electron-withdrawing groups, all of which are expected to increase the acidity of the phenolic proton.

-

The Cyano Group (-CN) at Position 4 (para): The cyano group is a potent EWG, acting through both a strong inductive (-I) and a powerful resonance (-R) effect.[7] From the para position, its -R effect provides extensive delocalization of the phenoxide's negative charge, making it the dominant acid-strengthening substituent. For context, the pKa of 4-cyanophenol is approximately 7.95, a dramatic increase in acidity of about 100-fold compared to phenol.[8][9][10][11][12]

-

The Fluoro Group (-F) at Position 3 (ortho): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). While it technically has a +R (donating) effect, for halogens, the inductive effect is dominant. Its proximity to the hydroxyl group in the ortho position maximizes this charge-stabilizing inductive pull. The pKa of 2-fluorophenol is approximately 8.7, indicating a significant increase in acidity.[13][14]

-

The Iodo Group (-I) at Position 5 (ortho): Iodine is less electronegative than fluorine, resulting in a weaker -I effect. Its +R effect is also negligible. Nonetheless, it contributes to the overall electron withdrawal from the ring. The pKa of 4-iodophenol is around 9.2-9.3, confirming its acid-strengthening nature.[15][16]

Synergistic Effect and pKa Estimation

The combination of a powerful para-resonance-withdrawing group (-CN) and two ortho-inductively-withdrawing halogens (-F and -I) will have a profound and synergistic acidifying effect. The pKa of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is therefore predicted to be significantly lower than that of 4-cyanophenol (pKa ≈ 7.95). While a precise value requires experimental determination, an estimated pKa in the range of 6.0 to 7.0 is chemically reasonable.

Caption: Electronic effects stabilizing the phenoxide anion.

Part 2: Experimental Determination of pKa

For a definitive pKa value, direct experimental measurement is essential. Potentiometric and spectrophotometric titrations are the gold-standard methods, offering high precision and reliability.[17]

Protocol 1: High-Precision Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is equal to the pH at the half-equivalence point of the titration.[18][19]

2.1.1 Principle of Self-Validation The protocol's integrity is maintained by mandatory three-point calibration of the pH electrode before each experiment and validation of the titrant concentration against a primary standard (e.g., potassium hydrogen phthalate). The resulting sigmoidal titration curve provides an internal validation of the acid-base transition.

2.1.2 Step-by-Step Methodology

-

Instrumentation & Reagents:

-

Calibrated pH meter with a glass combination electrode.

-

Automated titrator or a calibrated burette.

-

Standard pH buffers (e.g., 4.01, 7.00, 10.01).

-

Standardized 0.1 M NaOH solution (carbonate-free).

-

3-Fluoro-4-hydroxy-5-iodobenzonitrile (analyte).

-

Co-solvent (e.g., methanol or DMSO) if solubility is low.

-

Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[18]

-

-

Instrument Calibration:

-

Calibrate the pH meter using the pH 4.01, 7.00, and 10.01 standard buffers. The slope should be within 95-105% of the theoretical Nernstian value.

-

-

Sample Preparation:

-

Titration Procedure:

-

Immerse the calibrated pH electrode and the titrator's dispensing tip into the stirred analyte solution.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq) from the inflection point of the curve, typically found by calculating the first or second derivative of the curve.

-

Calculate the half-equivalence point volume (Veq/2).

-

The pKa is the pH of the solution at the Veq/2 volume.

-

Protocol 2: UV-Vis Spectrophotometric Titration

This method is applicable when the protonated (acid) and deprotonated (conjugate base) forms of a molecule exhibit different ultraviolet-visible absorption spectra.[17][20]

2.2.1 Principle of Self-Validation This protocol is validated by the observation of a clear isosbestic point—a specific wavelength where the molar absorptivity of the acidic and basic forms are identical. The appearance of a sharp isosbestic point throughout the titration confirms that only two species are involved in the equilibrium.

2.2.2 Step-by-Step Methodology

-

Instrumentation & Reagents:

-

Dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes.

-

Calibrated pH meter.

-

A series of buffers covering a pH range approximately 2 units above and below the estimated pKa (e.g., a set of universal buffers from pH 5 to 9).

-

Stock solution of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in a suitable solvent (e.g., methanol).

-

Strong acid (0.1 M HCl) and strong base (0.1 M NaOH) to determine the spectra of the fully protonated and deprotonated species.

-

-

Determination of Analytical Wavelengths:

-

Prepare two highly acidic (pH < 4) and two highly basic (pH > 11) solutions of the analyte.

-

Record the full UV-Vis spectrum (e.g., 220-400 nm) for each.

-

Identify the wavelength of maximum absorbance for the acidic form (λ_acid) and the basic form (λ_base).

-

-

Sample Preparation & Measurement:

-

Prepare a series of solutions by adding a small, constant aliquot of the analyte stock solution to each of the prepared buffers of known pH.

-

Measure the absorbance of each buffered solution at both λ_acid and λ_base.

-

-

Data Analysis:

-

Plot Absorbance (at λ_base) versus pH. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the analyte.[20][21]

-

Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

pKa = pH + log[(A_base - A) / (A - A_acid)]

-

Where A is the absorbance at a given pH, A_base is the absorbance of the fully deprotonated form, and A_acid is the absorbance of the fully protonated form. The average of the calculated pKa values provides the final result.

-

-

Caption: Workflow for potentiometric pKa determination.

Part 3: Data Presentation and Interpretation

For context, the experimentally determined pKa values of related phenols are summarized below. This table highlights the influence of various electron-withdrawing substituents.

| Compound | Substituent(s) | Position(s) | pKa Value |

| Phenol | -H | - | ~9.98[22] |

| 4-Chlorophenol | -Cl | para | ~9.38[23] |

| 4-Iodophenol | -I | para | ~9.30[16] |

| 2-Fluorophenol | -F | ortho | ~8.7[14] |

| 3-Cyanophenol | -CN | meta | ~8.61[11][24] |

| 4-Cyanophenol | -CN | para | ~7.97[9][10] |

| 4-Nitrophenol | -NO₂ | para | ~7.14[23] |

| 3-Fluoro-4-hydroxy-5-iodobenzonitrile | -F, -I, -CN | ortho, ortho, para | To be determined |

Part 4: Conclusion

The pKa of the phenolic group in 3-Fluoro-4-hydroxy-5-iodobenzonitrile is dictated by the powerful, synergistic electron-withdrawing nature of its three substituents. Theoretical analysis based on inductive and resonance effects strongly predicts a pKa value significantly lower than that of unsubstituted phenol, driven primarily by the para-cyano group. For researchers and drug developers, an accurate determination of this value is paramount. The potentiometric and spectrophotometric titration protocols outlined in this guide provide robust, self-validating frameworks for obtaining high-fidelity experimental data, which is indispensable for building accurate structure-activity relationships and developing predictive models for drug candidate optimization.

References

- Vertex AI Search. (n.d.). Predicting pKa values of substituted phenols from atomic charges. Retrieved February 20, 2026.

- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.

- Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-23.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 20, 2026, from [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Phenol. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

- Chemistry LibreTexts. (2020). 13.5: Acidity of Alcohols and Phenols. Retrieved February 20, 2026.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 20, 2026, from [Link]

- Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Retrieved February 20, 2026.

- Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.

- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved February 20, 2026.

- ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set. Retrieved February 20, 2026.

- Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.

- Pezzola, S., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds.

- ECHEMI. (n.d.). What is acidity order of o-cyanophenol m-cyanophenol and p-cyanophenol?. Retrieved February 20, 2026.

- Plachtinský, J., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.

- Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved February 20, 2026.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 20, 2026.

- Filo. (2025). how a cyano group drastically impacts the pka. Retrieved February 20, 2026.

-

Wikipedia. (n.d.). Hammett equation. Retrieved February 20, 2026, from [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Retrieved February 20, 2026.

- Brainly.com. (2023). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Use.... Retrieved February 20, 2026.

- Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol?. Retrieved February 20, 2026.

- Quora. (2020). Can you tell the order of acidic strength of para halogen substituted phenols?. Retrieved February 20, 2026.

- Chemistry Stack Exchange. (2018). Acidity order of 4-halophenols. Retrieved February 20, 2026.

- Scribd. (2001). Hammett Plot. Retrieved February 20, 2026.

- Quora. (2017). Why is the order of acidity in the halophenols of meta, ortho, and para?. Retrieved February 20, 2026.

- Chegg.com. (2017). Solved The cyano group (CN) is an electron-withdrawing group. Retrieved February 20, 2026.

- Chegg.com. (2017). Solved The pKa for meta-cyanophenol (A) is 8.61 and the pKa. Retrieved February 20, 2026.

- LibreTexts Chemistry. (n.d.). Substituents affect the pKa. Retrieved February 20, 2026.

- LibreTexts Chemistry. (n.d.). The E ect of Substituents on pKa. Retrieved February 20, 2026.

- University of Calgary. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds. Retrieved February 20, 2026.

Sources

- 1. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 2. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. how a cyano group drastically impacts the pka | Filo [askfilo.com]

- 8. brainly.com [brainly.com]

- 9. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]

- 10. 4-Cyanophenol | 767-00-0 [chemicalbook.com]

- 11. chegg.com [chegg.com]

- 12. chegg.com [chegg.com]

- 13. quora.com [quora.com]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. quora.com [quora.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ulm.edu [ulm.edu]

- 22. researchgate.net [researchgate.net]

- 23. Substituents affect the pKa [almerja.com]

- 24. echemi.com [echemi.com]

An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Fluoro-4-hydroxy-5-iodobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer in-depth, field-proven insights into the causality behind experimental choices, ensuring a culture of safety and scientific integrity.

Introduction: Understanding the Compound and Inherent Risks

3-Fluoro-4-hydroxy-5-iodobenzonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in medicinal chemistry and pharmaceutical research. Its unique structure, featuring fluoro, iodo, hydroxyl, and nitrile functional groups, makes it a versatile intermediate. However, these same features necessitate a rigorous and informed approach to safety. The presence of a nitrile group, the phenolic hydroxyl, and the heavy iodine atom all contribute to its specific hazard profile. This guide is predicated on the principle that a thorough understanding of a compound's chemical nature is the foundation of its safe and effective use.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment. These properties dictate appropriate storage conditions, predict potential incompatibilities, and inform the selection of personal protective equipment.

| Property | Value | Source |

| Chemical Name | 3-Fluoro-4-hydroxy-5-iodobenzonitrile | [1] |

| CAS Number | 173900-33-9 | [1] |

| Molecular Formula | C₇H₃FINO | [1] |

| Molecular Weight | 263.01 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 113-117 °C (for a similar isomer) | |

| Storage | 2 to 4 °C, protect from light | [1][2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for 3-Fluoro-4-hydroxy-5-iodobenzonitrile is not consistently available across all suppliers, a conservative hazard assessment can be constructed by examining data for structurally similar compounds, such as other halogenated benzonitriles.[3][4]

Anticipated GHS Classification and Hazards:

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | токсичность |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | токсичность |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | токсичность |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | раздражение |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | раздражение |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | раздражение |

Note: This classification is inferred from similar chemical structures and represents a cautious approach. Always refer to the supplier-specific SDS for the most accurate information.[3][4][5]

Causality of Hazards:

-

Toxicity of Nitriles: Aromatic nitriles are toxic.[5] While they are not believed to liberate cyanide in the body to the same extent as aliphatic nitriles, they still pose a significant toxicological risk through ingestion, skin contact, and inhalation.[6]

-

Irritation from Phenols: Phenolic compounds are known to be irritating to the skin, eyes, and mucous membranes.[7] The hydroxyl group can denature proteins, leading to tissue damage upon contact.

-

Impact of Halogenation: The fluorine and iodine atoms increase the molecule's lipophilicity and can influence its metabolic pathways and toxicological profile. Iodinated organic compounds, in particular, can be precursors to toxic byproducts and may have implications for thyroid function.[8][9]

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic process of identifying risks and implementing appropriate controls. The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with handling 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Caption: A logical workflow for identifying, assessing, and mitigating risks.

Section 4: Safe Handling and Experimental Protocols

Adherence to a detailed, step-by-step protocol is paramount. The following procedure is designed for handling small, research-scale quantities (mg to g) of solid 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Protocol: Weighing and Transfer of Solid Compound

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required Personal Protective Equipment (PPE) as outlined in Section 5.

-

Decontaminate the work surface within the fume hood.

-

Prepare all necessary equipment: anti-static weigh boat, spatulas, receiving flask, and pre-labeled waste container.

-

-

Execution:

-

Retrieve the compound from its designated storage location (2-4°C).[1] Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Perform all manipulations deep within the fume hood to contain any dust.[5]

-

Carefully open the container. Avoid creating airborne dust.

-

Using a clean spatula, transfer the desired amount of solid to the weigh boat on a tared analytical balance (if the balance is located within a ventilated enclosure) or use a draft shield.

-

Record the weight.

-

Carefully transfer the weighed solid into the receiving vessel. Use a funnel if necessary.

-

Tap the spatula and weigh boat to ensure complete transfer.

-

-

Cleanup and Decontamination:

-

Promptly and securely close the main compound container and return it to storage.

-

Wipe the spatula and work surface with a solvent-moistened towel (e.g., ethanol or isopropanol) to decontaminate. Dispose of the towel in the designated solid hazardous waste container.

-

Place the used weigh boat and any other contaminated disposables into the solid hazardous waste container.

-

Wash hands and forearms thoroughly after removing gloves.[3][5]

-

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All handling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile solid and its solutions must be performed within a certified chemical fume hood.[5] This is supplemented by the use of appropriate PPE.

Recommended Personal Protective Equipment:

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness 0.11 mm) | Provides a barrier against dermal absorption. Double-gloving is recommended for extended handling.[3] |

| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects against splashes and airborne dust.[3] |

| Skin and Body | Flame-resistant lab coat, long pants, closed-toe shoes | Prevents incidental skin contact.[3] |

| Respiratory | Not required if handled in a fume hood. Use a NIOSH-approved respirator with a particulate filter if a fume hood is unavailable or for spill cleanup. | Ensures airborne dust is not inhaled.[3] |

The selection of appropriate PPE is a critical decision point in the experimental workflow.

Caption: A decision tree for selecting appropriate PPE based on the task.

Section 6: Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Accidental Release Measures (Spill Cleanup): For small spills, wear appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite or sand), and sweep it into a container for hazardous waste disposal. Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Storage, Stability, and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is between 2-4°C.[1] Protect from light.[2]

-

Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][10]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter the sewer system.

References

-

CAS#173900-33-9|3-fluoro-4-hydroxy-5-iodobenzonitrile - Chemical Supplier. [Link]

-

O-TOLUNITRILE - Sdfine. [Link]

-

Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. [Link]

-

Occurrence, cytotoxicity contribution, and formation characteristics of iodinated phenolic disinfection byproducts in drinking water - PubMed. [Link]

-

NITRILES - Hazardous Agents - Haz-Map. [Link]

-

Geranyl and neryl nitriles: Human health tier II assessment - NICNAS. [Link]

-

3-Fluoro-4-hydroxybenzonitrile - PubChem. [Link]

-

3-Fluoro-4-hydroxybenzonitrile - Hazard Genotoxicity - EPA. [Link]

-

UN 3276: Nitriles, liquid, toxic, n.o.s. - Substance information - HazMat Tool. [Link]

-

GHS Hazardous Chemical Information List - Safe Work Australia. [Link]

-

Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC. [Link]

-

Toxicological aspects of the use of phenolic compounds in disease prevention - PMC. [Link]

-

Phenol - EPA. [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P

Sources

- 1. 173900-33-9|3-Fluoro-4-hydroxy-5-iodobenzonitrile: In Stock [parkwayscientific.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. NITRILES - Hazardous Agents | Haz-Map [haz-map.com]

- 7. epa.gov [epa.gov]

- 8. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]

- 10. fishersci.com [fishersci.com]

The Strategic Introduction of Fluorine: A Technical Guide to the Electronic Effects on the 4-Hydroxy-5-iodobenzonitrile Core

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the electronic modifications imparted by fluorine substitution on the 4-hydroxy-5-iodobenzonitrile scaffold. As a senior application scientist, the following content is structured to deliver not just procedural steps, but a causal understanding of the underlying chemical principles, ensuring both technical accuracy and practical applicability in the field.

Introduction: The 4-Hydroxy-5-iodobenzonitrile Core and the Power of Fluorine in Medicinal Chemistry

The 4-hydroxy-5-iodobenzonitrile framework is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its constituent functional groups—a hydroxyl, an iodine atom, and a nitrile group—offer multiple points for chemical modification, making it a versatile scaffold for drug discovery programs.[1] The introduction of a fluorine atom to this core can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and bioavailability.[2][3] Fluorine's high electronegativity and small van der Waals radius allow it to exert profound electronic effects with minimal steric hindrance, a combination highly sought after in medicinal chemistry.[4][5] This guide will dissect the nuanced electronic consequences of fluorinating the 4-hydroxy-5-iodobenzonitrile core, providing a predictive framework for its application in rational drug design.

The Dual Nature of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

The electronic impact of fluorine on an aromatic ring is a delicate interplay of two opposing forces: the inductive effect (-I) and the resonance effect (+M or +R).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[6] This effect is distance-dependent, being most pronounced at the ortho position and diminishing with distance.[7]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the pi-system of the aromatic ring, a mesomeric or resonance effect that increases electron density, particularly at the ortho and para positions.[6]

Crucially, for fluorine, the potent inductive withdrawal generally outweighs the resonance donation, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[8] However, the resonance effect still directs incoming electrophiles to the ortho and para positions. This balance of effects is key to understanding the modified reactivity and acidity of the fluorinated 4-hydroxy-5-iodobenzonitrile core.

Modulating Acidity: The Impact of Fluorine on the Phenolic Hydroxyl Group

The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical parameter influencing a molecule's ionization state at physiological pH, its binding interactions with target proteins, and its solubility. The introduction of fluorine to the 4-hydroxy-5-iodobenzonitrile core is predicted to increase the acidity of the phenolic proton (i.e., lower the pKa). This is primarily due to the stabilization of the resulting phenoxide anion through fluorine's strong inductive electron withdrawal.[6][9]

To illustrate this, we can examine the pKa values of related fluorophenols.

| Compound | pKa |

| Phenol | 10.0 |

| 2-Fluorophenol | 8.7 |

| 3-Fluorophenol | 9.3 |

| 4-Fluorophenol | 9.9 |

Data sourced from multiple references.[7][9]

The data clearly shows that fluorine substitution increases the acidity of phenol, with the effect being most pronounced when the fluorine is in the ortho position due to the proximity-dependent nature of the inductive effect.[7] For the 4-hydroxy-5-iodobenzonitrile core, placing a fluorine atom at the 2- or 6-position would be expected to have the most significant acidifying effect.

Logical Relationship: Fluorine's Influence on Phenolic Acidity

Caption: The dominant inductive effect of fluorine stabilizes the phenoxide, increasing acidity.

Altering Reactivity: Electrophilicity and Nucleophilic Aromatic Substitution

The electron-withdrawing nature of both the nitrile group and the fluorine atom significantly impacts the reactivity of the aromatic ring. The carbon atom attached to the nitrile group becomes more electrophilic, making it more susceptible to nucleophilic attack.

Furthermore, the presence of a fluorine atom can facilitate nucleophilic aromatic substitution (SNAr) reactions. While counterintuitive, as fluoride is a poor leaving group, the rate-determining step in SNAr is typically the initial nucleophilic attack to form a Meisenheimer complex. The powerful electron-withdrawing effect of fluorine stabilizes this negatively charged intermediate, thereby lowering the activation energy of the reaction.[6]

Experimental Workflow: Electrophilic Fluorination of the 4-Hydroxy-5-iodobenzonitrile Core

The direct fluorination of the 4-hydroxy-5-iodobenzonitrile core can be achieved using an electrophilic fluorinating agent such as Selectfluor®.[10][11] The hydroxyl group is a strongly activating, ortho-, para-directing group, which would direct the incoming electrophile to the positions ortho to it (the 3- and 5-positions). As the 5-position is already occupied by iodine, the fluorination is expected to occur at the 3-position.

Protocol: Electrophilic Fluorination of 4-Hydroxy-5-iodobenzonitrile

-

Materials:

-

4-Hydroxy-5-iodobenzonitrile

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure: a. To a solution of 4-hydroxy-5-iodobenzonitrile (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add Selectfluor® (1.1 eq.). b. Stir the reaction mixture at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-hydroxy-5-iodobenzonitrile.

Self-Validating System: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the proton signal at the 3-position in the ¹H NMR spectrum and the appearance of a characteristic signal in the ¹⁹F NMR spectrum would confirm the successful fluorination.[12][13]

Caption: Workflow for the electrophilic fluorination of the core scaffold.

Spectroscopic Signatures: The Utility of ¹⁹F NMR

¹⁹F NMR spectroscopy is a powerful analytical tool for the characterization of fluorinated organic molecules.[13][14] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus.[13] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.[15] For a fluorine atom attached to an aromatic ring, the chemical shift can provide insights into the electron density of the ring and the nature of the other substituents.

For 3-fluoro-4-hydroxy-5-iodobenzonitrile, the ¹⁹F NMR spectrum would be expected to show a singlet (or a complex multiplet due to coupling with aromatic protons) in a characteristic region for aryl fluorides. The precise chemical shift would be influenced by the electron-donating hydroxyl group and the electron-withdrawing iodine and nitrile groups.

Implications for Drug Development

The strategic incorporation of fluorine into the 4-hydroxy-5-iodobenzonitrile core can be leveraged to fine-tune the properties of drug candidates.[16][17]

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the metabolic stability of a drug can be significantly enhanced, leading to a longer half-life in the body.[2]

-

Binding Affinity: The altered electronic distribution and increased acidity of the phenolic hydroxyl group can lead to stronger or more selective binding to the target protein.[2] Fluorine can participate in favorable electrostatic interactions and can also act as a hydrogen bond acceptor.[4]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4][16]

Conclusion

The introduction of fluorine to the 4-hydroxy-5-iodobenzonitrile core offers a powerful strategy for modulating its electronic properties and, consequently, its chemical and biological behavior. The strong inductive effect of fluorine dominates, leading to an increase in the acidity of the phenolic hydroxyl group and an alteration of the reactivity of the aromatic ring. These changes can be rationally exploited in drug design to enhance metabolic stability, improve binding affinity, and optimize pharmacokinetic profiles. A thorough understanding of the interplay between fluorine's inductive and resonance effects is paramount for the successful application of this versatile scaffold in the development of novel therapeutics and advanced materials.

References

-

Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? Retrieved from [Link]

- Vrieling, H., van den Wijngaard, A. J., & de Bont, J. A. (1995). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and environmental microbiology, 61(11), 4049–4055.

-

Wikipedia. (2023, November 28). Hammett equation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 27). Why is o-fluorophenol a stronger acid than p-fluorophenol? Retrieved from [Link]

-